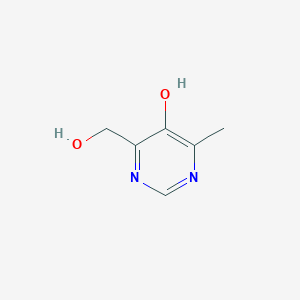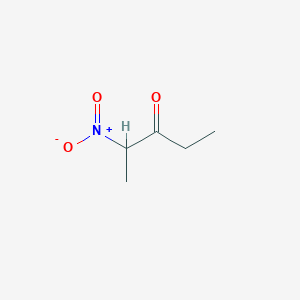
N-Despropyl Pergolide
Vue d'ensemble
Description
N-Despropyl Pergolide is a metabolite of Pergolide, a compound known for its dopaminergic agonist properties. It is primarily used in research settings and has been shown to decrease plasma prolactin concentrations. This compound has also been experimentally demonstrated to have antiparkinsonian effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Despropyl Pergolide typically involves the removal of the propyl group from Pergolide. This can be achieved through various chemical reactions, including dealkylation processes. The specific conditions for these reactions can vary, but they often involve the use of strong acids or bases to facilitate the removal of the propyl group.
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the process likely involves large-scale dealkylation of Pergolide under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain this compound with the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: N-Despropyl Pergolide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
N-Despropyl Pergolide has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of dopaminergic agonists.
Biology: It is used in biological research to study its effects on cellular processes and neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic effects in treating conditions such as Parkinson’s disease and hyperprolactinemia.
Mécanisme D'action
N-Despropyl Pergolide exerts its effects primarily through its action as a dopaminergic agonist. It binds to dopamine receptors, particularly the D2 and D3 receptors, and stimulates them. This leads to a decrease in plasma prolactin concentrations and has been shown to have antiparkinsonian effects. The compound’s mechanism of action involves the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) concentrations and blocks inositol trisphosphate (IP3)-dependent release of calcium from intracellular stores .
Comparaison Avec Des Composés Similaires
Pergolide: The parent compound from which N-Despropyl Pergolide is derived. It has similar dopaminergic agonist properties but includes a propyl group.
Cabergoline: Another dopaminergic agonist used to treat hyperprolactinemia and Parkinson’s disease.
Bromocriptine: A dopaminergic agonist used to treat hyperprolactinemia, Parkinson’s disease, and type 2 diabetes.
Uniqueness: this compound is unique in that it is a metabolite of Pergolide and retains its dopaminergic agonist properties while lacking the propyl group. This structural difference may influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
(6aR,9R,10aR)-9-(methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1-19-9-10-5-13-12-3-2-4-14-16(12)11(8-18-14)6-15(13)17-7-10/h2-4,8,10,13,15,17-18H,5-7,9H2,1H3/t10-,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDLEAVQICQCHC-WDBKCZKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CC2C(CC3=CNC4=CC=CC2=C34)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433492 | |
| Record name | N-Despropyl Pergolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72821-91-1 | |
| Record name | N-Despropyl Pergolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)












